Methyl 5-chloro-2-isothiocyanatobenzoate
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Overview
Description
Methyl 5-chloro-2-isothiocyanatobenzoate is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol It is characterized by the presence of a methyl ester group, a chlorine atom, and an isothiocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-isothiocyanatobenzoate can be synthesized through multi-step reactions. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with thiophosgene in the presence of a base such as triethylamine . The reaction typically proceeds as follows:
Step 1: 5-chloro-2-aminobenzoic acid is reacted with thiophosgene in the presence of triethylamine and dichloromethane at room temperature.
Step 2: The resulting intermediate is then treated with methanol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-isothiocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in solvents such as dichloromethane or ethanol at room temperature.
Addition Reactions: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include substituted benzoates and thiourea derivatives.
Addition Reactions: Products include thiourea and urea derivatives.
Hydrolysis: The major product is 5-chloro-2-isothiocyanatobenzoic acid.
Scientific Research Applications
Methyl 5-chloro-2-isothiocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The molecular targets include enzymes and receptors, and the pathways involved often relate to enzyme inhibition and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isothiocyanatobenzoate
- Methyl 4-chloro-2-isothiocyanatobenzoate
- Ethyl 5-chloro-2-isothiocyanatobenzoate
Uniqueness
Methyl 5-chloro-2-isothiocyanatobenzoate is unique due to the specific positioning of the chlorine and isothiocyanate groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
methyl 5-chloro-2-isothiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWTFVIWHBHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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